Cas no 3175-89-1 (5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-8-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aS,8R)- (9CI))
![5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-8-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aS,8R)- (9CI) structure](https://nl.kuujia.com/scimg/cas/3175-89-1x500.png)
3175-89-1 structure
Productnaam:5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-8-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aS,8R)- (9CI)
5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-8-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aS,8R)- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-8-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aS,8R)- (9CI)
- Ushinsunin
- (7aS,8R)-7-Methyl-6,7,7a,8-tetrahydro-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-8-ol
- 5H-1,3-benzodioxolo[6,5,4-de]benzo[g]quinolin-8-ol, 6,7,7a,8-tetrahydro-7-methyl-, (7aS,8R)-
- CHEMBL1617041
- SCHEMBL11033746
- DTXSID10185630
- 2LA42ES95N
- 3175-89-1
- UNII-2LA42ES95N
- CCRIS 3811
- 5H-BENZO(G)-1,3-BENZODIOXOLO(6,5,4-DE)QUINOLIN-8-OL, 6,7,7A,8-TETRAHYDRO-7-METHYL-, (7AS,8R)-
- Micheline A
- 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinolin-8-ol, 6,7,7a,8-tetrahydro-7-methyl-, (7aS-trans)-
- NCGC00247616-01
- Ushinsunine
- 6a-beta-Aporphin-7-alpha-ol, 1,2-(methylenedioxy)-
-
- Inchi: InChI=1S/C18H17NO3/c1-19-7-6-10-8-13-18(22-9-21-13)15-11-4-2-3-5-12(11)17(20)16(19)14(10)15/h2-5,8,16-17,20H,6-7,9H2,1H3/t16-,17+/m0/s1
- InChI-sleutel: NVMGTUCOAQKLLO-DLBZAZTESA-N
- LACHT: CN1CCC2C3=C(C4=CC=CC=C4[C@@H](O)[C@@H]13)C1OCOC=1C=2
Berekende eigenschappen
- Exacte massa: 295.12091
- Monoisotopische massa: 295.120843
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 0
- Complexiteit: 444
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 41.9
- XLogP3: 2.2
Experimentele eigenschappen
- Dichtheid: 1.361
- Kookpunt: 478°Cat760mmHg
- Vlampunt: 242.9°C
- Brekindex: 1.678
- PSA: 41.93
5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-8-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aS,8R)- (9CI) Gerelateerde literatuur
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
3175-89-1 (5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-8-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aS,8R)- (9CI)) Gerelateerde producten
- 2167037-70-7(1-(but-3-en-2-yl)-3-(1,1,1-trifluoropropan-2-yl)thiourea)
- 148172-45-6(2-(4-bromophenyl)-2,2-difluoroacetonitrile)
- 955284-42-1(ethyl 8-cyano-4-{3-(trifluoromethyl)phenylamino}quinoline-3-carboxylate)
- 1289049-44-0(5-Bromo-6-nitropicolinaldehyde)
- 2228668-09-3(3-(4-Chlorothiophen-2-yl)propan-1-amine)
- 681260-16-2(6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole)
- 193085-24-4(1-Boc-Piperidin-4-ylideneacetic acid)
- 2138113-29-6(2-cyclopropyl-8-methylimidazo1,2-apyridine-3-sulfonyl fluoride)
- 1261894-26-1(4-4-(Ethylcarbamoyl)-3-fluorophenylphenol)
- 1806057-59-9(3-Methoxy-6-nitro-2-(trifluoromethoxy)pyridine-4-carboxaldehyde)
Aanbevolen leveranciers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Goudlid
CN Leverancier
Bulk

Zhejiang Brunova Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk

Handan Zechi Trading Co., Ltd
Goudlid
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Goudlid
CN Leverancier
Bulk

Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
CN Leverancier
Bulk